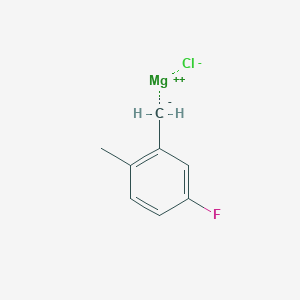

5-Fluoro-2-methylbenzylmagnesium chloride 0.25 M in Diethyl Ether

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Fluoro-2-methylbenzylmagnesium chloride 0.25 M in Diethyl Ether: is an organomagnesium compound, commonly known as a Grignard reagent. It is used in organic synthesis for forming carbon-carbon bonds. The compound is characterized by the presence of a fluorine atom and a methyl group on the benzene ring, which can influence its reactivity and selectivity in chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 5-Fluoro-2-methylbenzylmagnesium chloride typically involves the reaction of 5-Fluoro-2-methylbenzyl chloride with magnesium metal in the presence of diethyl ether as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for adding reagents and controlling reaction conditions is common to enhance efficiency and safety .

Análisis De Reacciones Químicas

Types of Reactions: 5-Fluoro-2-methylbenzylmagnesium chloride undergoes various types of reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

Substitution Reactions: Can replace halogens in organic compounds.

Coupling Reactions: Forms carbon-carbon bonds with organic halides.

Common Reagents and Conditions:

Carbonyl Compounds: Aldehydes and ketones are common reactants.

Solvents: Diethyl ether or tetrahydrofuran (THF) are typically used.

Conditions: Reactions are usually carried out at low temperatures to control reactivity.

Major Products:

Alcohols: From nucleophilic addition to carbonyl compounds.

Substituted Aromatics: From substitution reactions.

Aplicaciones Científicas De Investigación

Organic Synthesis

Nucleophilic Addition Reactions:

FMBC is commonly used for nucleophilic additions to carbonyl compounds, such as aldehydes and ketones, leading to the formation of alcohols. The presence of the fluorine atom enhances the electrophilic character of the carbonyl carbon, facilitating these reactions.

Example Reaction:

This reaction demonstrates the formation of a fluorinated alcohol from an aldehyde and FMBC.

Pharmaceutical Applications

FMBC is instrumental in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to form carbon-carbon bonds makes it suitable for constructing complex molecular architectures found in many drugs.

Case Study:

In a recent study, FMBC was utilized to synthesize a key intermediate for an antihypertensive drug, demonstrating its efficacy in producing compounds with high biological activity.

Material Science

The compound is also employed in the development of conducting polymers and advanced materials. Its reactivity allows for the incorporation of fluorinated moieties into polymer backbones, which can enhance electrical conductivity and thermal stability.

Application Example:

FMBC has been used to prepare conductive polymer composites that exhibit improved performance in electronic applications, such as organic light-emitting diodes (OLEDs).

Comparison with Other Grignard Reagents

FMBC can be compared with other Grignard reagents like phenylmagnesium bromide and methylmagnesium bromide. The unique properties imparted by the fluorine atom allow FMBC to participate in reactions that may not be favorable for other reagents.

| Reagent | Applications | Unique Features |

|---|---|---|

| 5-Fluoro-2-methylbenzylmagnesium chloride | Synthesis of fluorinated alcohols, pharmaceuticals | Enhanced electrophilicity due to fluorine |

| Phenylmagnesium bromide | Synthesis of aromatic compounds | Standard reactivity without halogen influence |

| Methylmagnesium bromide | Synthesis of aliphatic compounds | General utility in various organic reactions |

Mecanismo De Acción

The mechanism of action of 5-Fluoro-2-methylbenzylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in other molecules. This reaction forms new carbon-carbon bonds, which is fundamental in organic synthesis. The presence of the fluorine atom can influence the electron density and reactivity of the compound, making it more selective in certain reactions .

Comparación Con Compuestos Similares

Phenylmagnesium Bromide: Another Grignard reagent with different reactivity due to the absence of fluorine and methyl groups.

Methylmagnesium Chloride: Lacks the aromatic ring, leading to different reactivity and applications.

Uniqueness: 5-Fluoro-2-methylbenzylmagnesium chloride is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring. This combination can enhance its reactivity and selectivity in specific organic reactions, making it valuable in the synthesis of complex molecules .

Actividad Biológica

5-Fluoro-2-methylbenzylmagnesium chloride, a Grignard reagent, is known for its utility in organic synthesis. Its biological activity, particularly in pharmaceutical applications, has garnered interest due to its potential as an anticancer agent and its reactivity with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

5-Fluoro-2-methylbenzylmagnesium chloride is a magnesium-based organometallic compound that serves as a nucleophile in organic reactions. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈ClFMg |

| Molecular Weight | 202.58 g/mol |

| Solubility | Soluble in diethyl ether |

| Concentration | 0.25 M |

Mechanisms of Biological Activity

The biological activity of 5-Fluoro-2-methylbenzylmagnesium chloride primarily arises from its ability to form covalent bonds with various biological macromolecules, including proteins and nucleic acids. This reactivity can lead to:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : By interfering with apoptotic pathways, it may promote programmed cell death in malignant cells.

Case Study: Anticancer Activity

Research indicates that derivatives of fluorinated benzyl compounds exhibit significant anticancer properties. A study demonstrated that compounds similar to 5-Fluoro-2-methylbenzylmagnesium chloride showed effective inhibition of Bcl-2 family proteins, which are crucial regulators of apoptosis in cancer cells . The inhibition of these proteins can lead to increased apoptosis in cancerous tissues.

Antibacterial Activity

In addition to anticancer properties, preliminary studies suggest that 5-Fluoro-2-methylbenzylmagnesium chloride may possess antibacterial activity. For instance, derivatives with similar structures have shown efficacy against gram-positive and gram-negative bacteria .

Table 2: Antibacterial Efficacy

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Research Findings

A comprehensive study involving molecular docking and spectroscopic analysis revealed that the compound interacts favorably with active sites on target proteins, suggesting a mechanism for its biological activity .

Table 3: Molecular Docking Results

| Target Protein | Binding Energy (kcal/mol) | Interaction Type |

|---|---|---|

| Bcl-2 | -7.5 | Hydrogen Bonds |

| Carbonic Anhydrase | -6.8 | Hydrophobic Interactions |

Propiedades

IUPAC Name |

magnesium;4-fluoro-2-methanidyl-1-methylbenzene;chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F.ClH.Mg/c1-6-3-4-8(9)5-7(6)2;;/h3-5H,2H2,1H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKUQXEYYSJSPRI-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)[CH2-].[Mg+2].[Cl-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFMg |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.